Mocetinostat vs. Entinostat: Superior Potency and Distinct HDAC Isoform Inhibition Ratios
Mocetinostat demonstrates a distinct isoform inhibition hierarchy compared to the closely related benzamide entinostat (MS-275). In cell-free assays, mocetinostat exhibits higher potency against HDAC1 (IC50 = 0.15 μM) compared to entinostat (IC50 = 0.51 μM), and a 10-fold selectivity window between HDAC1 and HDAC3 (IC50 = 1.66 μM), whereas entinostat shows a similar ratio between HDAC1 (0.51 μM) and HDAC3 (1.7 μM) but with lower overall potency [1]. In a functional context using CDH1-deficient organoids, mocetinostat achieved a 39% decrease in cell area at an EC50 of 1.02 μM, whereas entinostat required an EC50 of 2.50 μM to achieve a 44% decrease, indicating higher potency for mocetinostat in this model [2]. This translates to a 2.45-fold lower EC50 value for mocetinostat in a disease-relevant cellular context [2].
| Evidence Dimension | In vitro potency against HDAC1 and cellular efficacy |
|---|---|
| Target Compound Data | HDAC1 IC50: 0.15 μM; CDH1-/- EC50: 1.02 μM |
| Comparator Or Baseline | Entinostat: HDAC1 IC50: 0.51 μM; CDH1-/- EC50: 2.50 μM |
| Quantified Difference | HDAC1 potency: 3.4-fold higher for mocetinostat; Cellular EC50: 2.45-fold lower for mocetinostat |
| Conditions | Cell-free HDAC activity assay; 48h treatment of gastric organoids |
Why This Matters
Higher potency in both biochemical and cellular assays may translate to lower required doses, potentially reducing off-target effects and improving the therapeutic window in experimental and clinical settings.
- [1] AmBeed Product Comparison: Mocetinostat vs. Entinostat HDAC inhibition profile. View Source
- [2] E-Cadherin-Deficient Epithelial Cells Are Sensitive to HDAC Inhibitors. Cancers 2022, 14(1), 175. Figure 5 and Table 1. View Source
